REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](=[O:8])[N:6]([CH3:9])[C:5]([NH:10][C:11]2[CH:12]=[CH:13][C:14]([I:18])=[CH:15][C:16]=2[F:17])=[C:4]2[C:19]([N:21]([CH:35]3[CH2:37][CH2:36]3)[C:22]([N:24]([C:25]3[CH:26]=[CH:27][CH:28]=[C:29]([NH:31][C:32]([CH3:34])=[O:33])[CH:30]=3)[C:3]=12)=[O:23])=[O:20].[CH3:38][S:39]([CH3:41])=[O:40]>>[CH3:1][C:2]1[C:7](=[O:8])[N:6]([CH3:9])[C:5]([NH:10][C:11]2[CH:12]=[CH:13][C:14]([I:18])=[CH:15][C:16]=2[F:17])=[C:4]2[C:19]([N:21]([CH:35]3[CH2:36][CH2:37]3)[C:22]([N:24]([C:25]3[CH:26]=[CH:27][CH:28]=[C:29]([NH:31][C:32]([CH3:34])=[O:33])[CH:30]=3)[C:3]=12)=[O:23])=[O:20].[CH3:38][S:39]([CH3:41])=[O:40] |f:2.3|
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
CC1=C2C(=C(N(C1=O)C)NC=3C=CC(=CC3F)I)C(=O)N(C(=O)N2C=4C=CC=C(C4)NC(=O)C)C5CC5
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture suspension was stirred at room temperature for 10 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture was treated by ultrasound at 40 KHz for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
10 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(=C(N(C1=O)C)NC=3C=CC(=CC3F)I)C(=O)N(C(=O)N2C=4C=CC=C(C4)NC(=O)C)C5CC5.CS(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |